

Application Notes and Protocols: Guanidine Nitrate in Solid Propellants and Gas Generators

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Compound of Interest

Compound Name: Guanidine nitrate

Cat. No.: B7800015

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Introduction

Guanidine nitrate, with the chemical formula $[C(NH_2)_3]NO_3$, is a high-nitrogen, oxygen-rich energetic material.^[1] Its properties, including a high gas output, low flame temperature, and the formation of relatively non-toxic combustion products, make it an attractive component in various energetic formulations.^{[1][2][3][4]} These notes provide a comprehensive overview of its application in solid propellants and gas generators, focusing on quantitative performance data, experimental protocols for formulation and characterization, and critical safety procedures.

Guanidine nitrate serves as a high-energy fuel and, in some cases, a monopropellant.^{[1][3][5]} ^[6] It is particularly valued in applications where controlled, rapid gas generation is required, such as in automotive airbag inflators, where it offers a less toxic alternative to previously used sodium azide-based compounds.^{[1][2][5]}

Principle Applications

Gas Generators (Automotive Airbags)

Guanidine nitrate is a key ingredient in modern pyrotechnic gas generators for automotive airbag systems.^{[1][2][5]} Its primary function is to decompose rapidly upon ignition, producing a large volume of nitrogen gas and water vapor to inflate the airbag cushion during a collision.^[5] Its advantages over older azide-based generants include lower toxicity of the compound and its

combustion products, as well as being less explosive and sensitive to moisture compared to ammonium nitrate.[1][2]

Solid Propellants

In solid propellants, **guanidine nitrate** is used as an energetic fuel. Its high nitrogen content contributes to a high gas yield, and its inherent oxygen content reduces the amount of external oxidizer required in a formulation.[7] It has been famously used as a monopropellant in Jetex engines for model airplanes, valued for its stable burn, high specific impulse for its class, and low flame temperature.[1][2][3] It is also incorporated into composite propellants, often in combination with other oxidizers and binders to tailor performance characteristics like burn rate and specific impulse.[8]

Quantitative Performance Data

The performance of **guanidine nitrate** (GN) and its formulations is summarized below. Data is compiled from various experimental studies.

Property	Value	Formulation / Condition	Source
Monopropellant Specific Impulse (Isp)	177 s (1.7 kN·s/kg)	Pure Guanidine Nitrate	[1][2][3]
Density	1.44 g/cm ³	Pure Guanidine Nitrate	[2]
Melting Point	213 - 215 °C	Pure Guanidine Nitrate	[2]
Decomposition Onset Temperature	~270 °C	Pure Guanidine Nitrate	
Heat of Reaction	3152.7 J/g	62.24% GN / 37.73% Basic Copper Nitrate (BCN)	[9]
Activation Energy of Decomposition	199 kJ/mol (Nitrate) 191 kJ/mol (Guanidine)	Pure Guanidine Nitrate	[10]
Burn Rate (r)	1.0 - 1.2 in/s (25.4 - 30.5 mm/s)	Target rate for airbag generants at 1000 psi (6.9 MPa)	
Burn Rate (r)	>1.5 in/s (38.1 mm/s)	GN / BCN / Potassium Perchlorate	[11]
Pressure Exponent (n) in $r = aP^n$	0.75	GN / Ammonium Perchlorate (AP) propellant at 25 °C	[12]
Oxygen Balance	-26.2%	Pure Guanidine Nitrate	

Experimental Protocols

Protocol for Preparation of GN/BCN Solid Gas Generant Pellets

This protocol describes the formulation of a standard **guanidine nitrate**/basic copper nitrate gas generant with a metal oxide burn rate modifier.

1. Materials & Equipment:

- **Guanidine Nitrate** (GN), fine powder
- Basic Copper Nitrate (BCN), fine powder
- Cerium (IV) Oxide (CeO_2), micron-sized powder (burn rate modifier)[13]
- Acoustic mixer (e.g., Resodyn LabRAM)[13]
- Hydraulic press with pellet die (e.g., 1/2 inch diameter)
- Drying oven
- Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, dust respirator[14]

2. Procedure:

- **Drying:** Dry all powdered components in a drying oven at 60 °C for at least 24 hours to remove residual moisture.
- **Formulation:** Prepare a formulation consisting of (by weight): 60% GN, 36% BCN, and 4% CeO_2 . All weighing should be done on an analytical balance in a ventilated area.
- **Mixing:**
 - Place the weighed powders into the mixing vessel of the acoustic mixer.
 - Mix the components for approximately 2-3 minutes at high intensity (e.g., 70 g acceleration) to ensure a homogenous mixture.[13] Visual inspection should confirm a uniform color.
- **Pressing:**
 - Transfer a precise amount of the mixed powder (e.g., 2-3 grams) into the pellet die.
 - Press the powder using the hydraulic press at a specified pressure (e.g., 10,000 psi) for 1-2 minutes to form a dense, cylindrical pellet.
- **Finishing:** Carefully eject the pellet from the die. Inspect for cracks or defects. Label and store the pellets in a desiccator until testing.

Protocol for Thermal Decomposition Analysis using DSC/TGA

This protocol outlines the characterization of the thermal stability and decomposition kinetics of a **guanidine nitrate**-based formulation.

1. Materials & Equipment:

- Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
- Prepared gas generant pellets or powder.
- Inert gas supply (Nitrogen or Argon).
- Aluminum or ceramic sample pans.

2. Procedure:

- **Sample Preparation:** Place a small, precisely weighed sample (5-10 mg) of the material into a sample pan.
- **Instrument Setup:**
 - Place the sample pan and an empty reference pan into the instrument.
 - Purge the furnace with an inert gas (e.g., N₂ at 50 mL/min) to provide a controlled atmosphere.
- **Thermal Program:**
 - Equilibrate the sample at a starting temperature (e.g., 30 °C).
 - Heat the sample at a constant rate (e.g., 10 K/min) to a final temperature well above the decomposition point (e.g., 500 °C).[\[15\]](#)[\[16\]](#)
- **Data Analysis:**
 - From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.
 - From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events, and calculate the heat of reaction (ΔH).
 - To determine kinetic parameters like activation energy, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, 20 K/min).[\[16\]](#)

Protocol for Burn Rate Measurement in a Strand Burner

This protocol details the measurement of the linear burning rate of a propellant strand at elevated pressure.

1. Materials & Equipment:

- Strand burner (high-pressure vessel with viewports).
- High-speed camera and recording system.
- Pressurized gas source (e.g., Nitrogen).
- Ignition system (e.g., Nichrome wire and power supply).
- Prepared cylindrical propellant pellets.
- Inhibitor coating (e.g., epoxy or lacquer).

2. Procedure:

• Sample Preparation:

- Measure the length of the prepared propellant pellet accurately.
- Coat the cylindrical side of the pellet with an inhibitor, leaving the two end faces exposed. This ensures one-dimensional (end-burning) propagation.
- Allow the inhibitor to fully cure.

- Mounting: Secure the inhibited strand in the sample holder inside the strand burner. Attach the ignition wire to one end of the propellant strand.

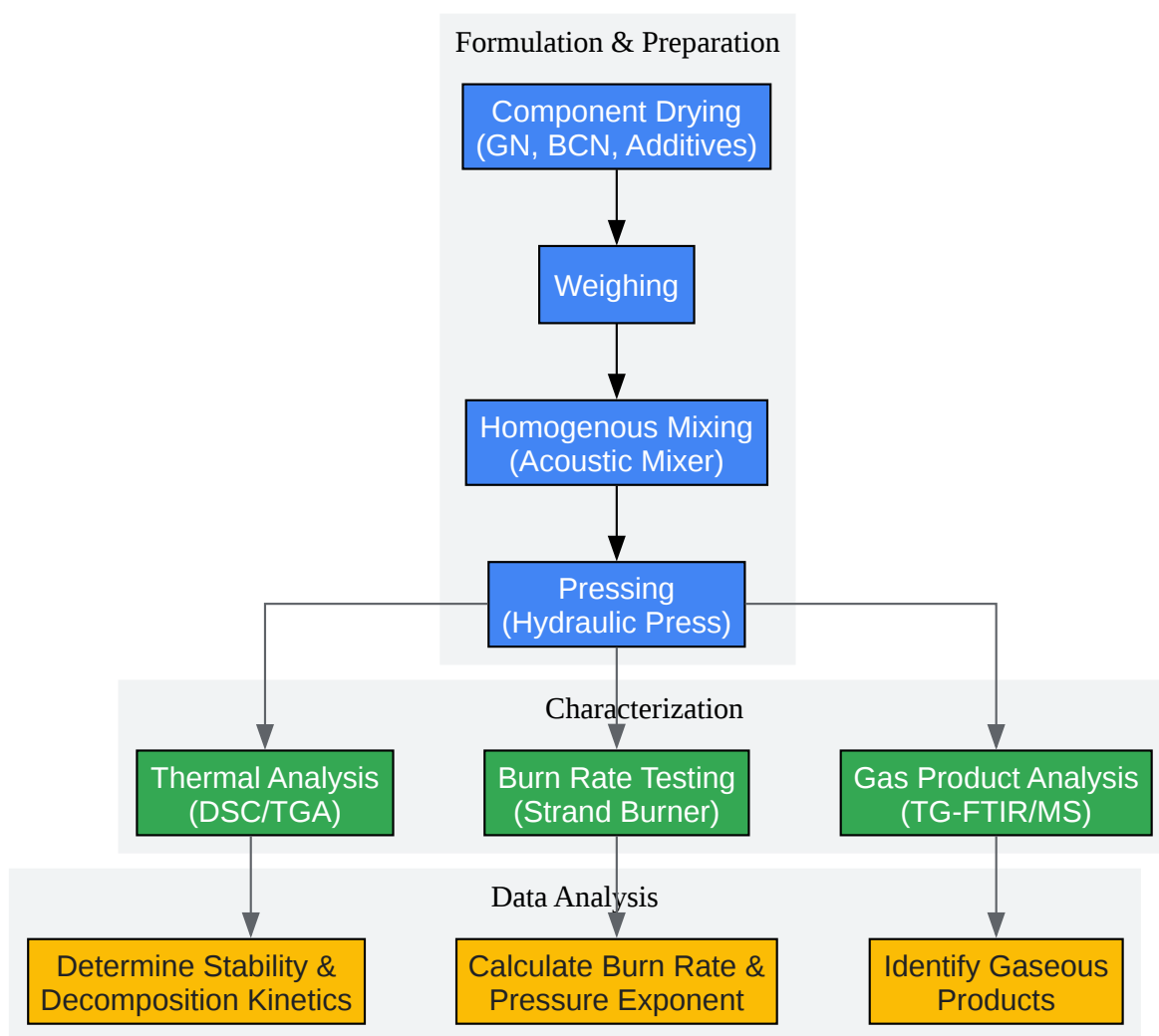
• Testing:

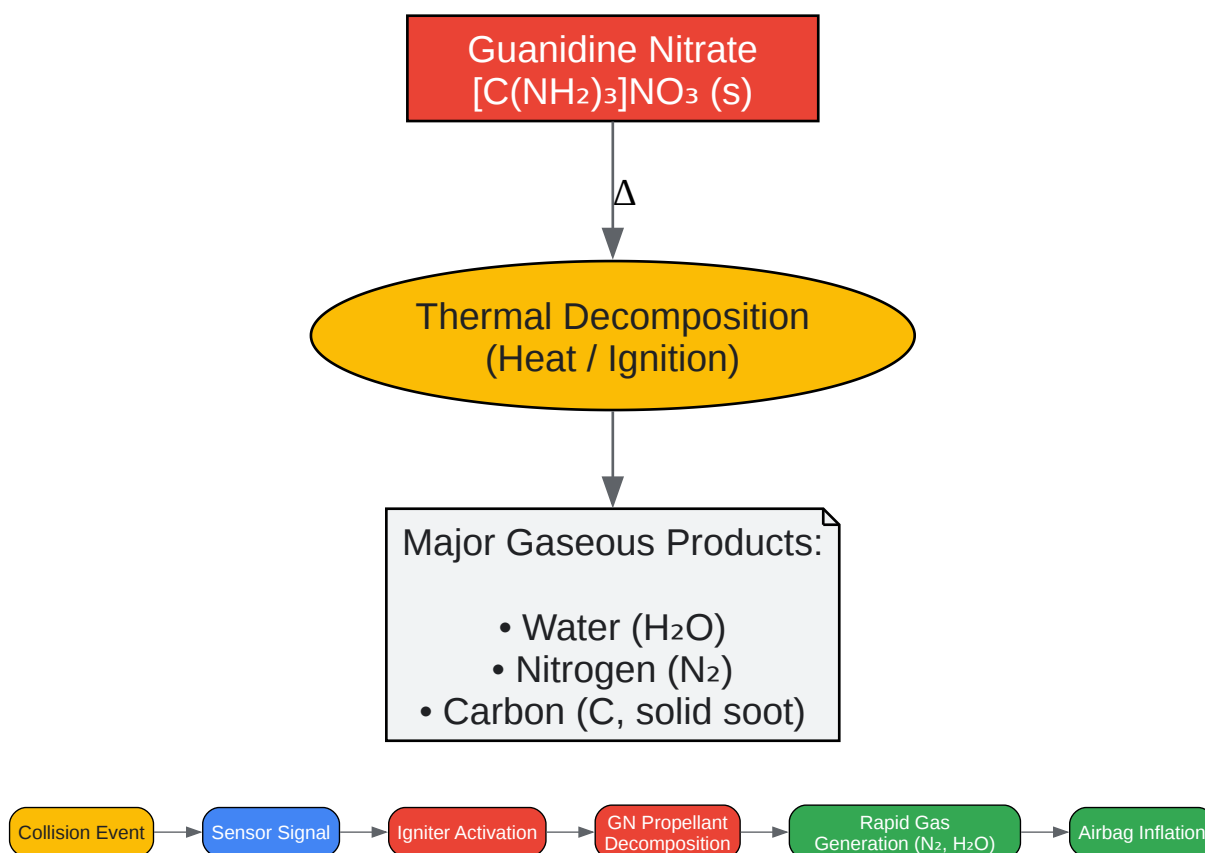
- Seal the strand burner and pressurize it with nitrogen to the desired test pressure (e.g., 1000 psi / 6.9 MPa).^[13]
- Start the high-speed camera recording.
- Activate the power supply to heat the nichrome wire and ignite the propellant.
- Record the entire combustion event until the flame self-extinguishes.

• Data Analysis:

- From the video recording, measure the time (Δt) it takes for the flame front to travel the known length (l) of the propellant strand.
- Calculate the linear burn rate (r) using the formula: $r = l / \Delta t$.
- Repeat the test at various pressures to determine the pressure-dependent burn rate characteristics.^[13]

Visualizations





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